molecular formula C10H8F2N2O2 B2984597 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-01-7

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2984597
CAS No.: 2514942-01-7
M. Wt: 226.183
InChI Key: XSJXDDQJQAPEGY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a fused imidazo[1,2-a]pyridine heterocyclic system, a structure recognized as a privileged scaffold in pharmaceutical development due to its wide range of biological activities . The core imidazo[1,2-a]pyridine skeleton is present in several marketed drugs and exhibits significant potential for developing therapeutics with anticancer, antibacterial, antiviral, and anti-inflammatory properties . The molecule's strategic substitution with a difluoromethyl group at the C2 position and a carboxylic acid functional group at C3 enhances its utility as a versatile building block. The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity in enzyme inhibition assays . The carboxylic acid group provides a handle for further synthetic modification, allowing researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . Furthermore, the incorporation of fluorine atoms can significantly alter the compound's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, making it particularly valuable for optimizing lead compounds . This compound is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are strongly advised to consult the Safety Data Sheet (SDS) and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXDDQJQAPEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Difluoromethylation of Heterocycles: This involves the introduction of a difluoromethyl group into a heterocyclic ring. The reaction conditions typically involve the use of difluoromethylating agents and appropriate catalysts to facilitate the reaction.

  • Radical Processes: Difluoromethylation can also be achieved via radical processes, where radicals are generated to introduce the difluoromethyl group into the heterocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxidized form.

  • Reduction: Reduction reactions can be performed to reduce the compound to its reduced form.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: It has potential medicinal applications, such as in the development of new drugs.

  • Industry: The compound can be used in various industrial processes, including the production of fluorinated materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Features
Target Compound 2-(difluoromethyl), 8-methyl C₉H₁₀F₂N₂O₂ Fluorine-enhanced stability, carboxylic acid
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-phenyl, 6-methyl C₁₅H₁₂N₂O₂ Phenyl group for aromatic interactions
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 6-chloro C₈H₅ClN₂O₂ Chloro substituent for electronic effects
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-methyl C₉H₈N₂O₂ Simpler alkyl group, lower lipophilicity
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate 2-(difluoromethyl), 8-fluoro, ethyl ester C₁₁H₉F₃N₂O₂ Ester prodrug form, fluoro substituent

Pharmacological Activity

Physicochemical Properties

  • Acidity : The carboxylic acid (pKa ~3–4) is ionized at physiological pH, enhancing solubility. Fluorine’s electron-withdrawing effect may slightly lower the pKa, favoring ionization .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life compared to 2-phenyl or 2-methyl analogs .

Case Study: Fluorine vs. Chlorine Substitution

  • 6-Chloro Derivative () : Chlorine’s larger atomic radius and weaker electronegativity vs. fluorine may reduce metabolic stability but enhance halogen bonding with targets.
  • Target Compound : Difluoromethyl’s smaller size and stronger electronegativity optimize both target interactions and ADME properties .

Biological Activity

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods involving the introduction of difluoromethyl groups into imidazo[1,2-a]pyridine derivatives, often employing palladium-catalyzed coupling reactions or other methodologies that facilitate the formation of heterocyclic compounds.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, derivatives containing fluorine atoms demonstrated significant activity against H5N1 and SARS-CoV-2 viruses. In particular, compounds with similar structural features showed inhibition percentages of up to 93% against the H5N1 virus at specific concentrations, indicating a strong potential for therapeutic applications in viral infections .

The mechanism by which these compounds exert their antiviral effects includes inhibiting viral replication and protease activity. For example, certain derivatives were found to inhibit the CoV-3CL protease with IC50 values significantly lower than standard antiviral drugs like lopinavir . This suggests that the structural modifications in the imidazo[1,2-a]pyridine framework can enhance biological activity.

Antimicrobial Activity

In addition to antiviral properties, some studies have reported antimicrobial activities associated with imidazo[1,2-a]pyridine derivatives. These compounds have shown effectiveness against a range of bacterial strains, making them candidates for further investigation in treating bacterial infections .

Case Study 1: Antiviral Efficacy

A study evaluated various imidazo[1,2-a]pyridine derivatives for their efficacy against SARS-CoV-2. Among these, compounds with difluoromethyl groups exhibited promising results with IC50 values as low as 3.669 μM for viral inhibition . The study utilized Vero-E6 cell lines to assess the cytotoxicity and antiviral efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly improved the antiviral activity of the compounds. The SAR analysis indicated that modifying positions on the aromatic ring could lead to enhanced interactions with viral proteins .

Data Tables

Compound IC50 (μM) Activity Target
8h3.669Anti-SARS-CoV-2CoV-3CL Protease
8f10.52Anti-SARS-CoV-2CoV-3CL Protease
8g21.46Anti-SARS-CoV-2CoV-3CL Protease
Ribavirin129.8Broad-spectrum antiviralVarious viruses

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, a microwave-assisted method using Sc(OTf)₃ as a catalyst at 120°C in methanol enables rapid cyclization . Alternatively, a three-component condensation of 2-aminopyridine-3-carboxylic acid, aromatic aldehydes, and isocyanides in ethanol yields structurally similar imidazo[1,2-a]pyridine-8-carboxylic acids with high efficiency .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and carboxylic acid carbons at ~170 ppm) .
  • HRMS : For precise molecular weight validation .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • HPLC : For purity assessment and impurity profiling .

Q. What are the common impurities encountered during synthesis, and how are they identified?

  • Answer : By-products may include unreacted intermediates or regioisomers. These are identified using LC-MS and compared against reference standards (e.g., EP impurities cataloged in pharmacopeial databases) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioavailability and metabolic stability?

  • Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism via C-F bond strength. Fluorine’s electronegativity also lowers the pKa of adjacent groups, improving membrane permeability and bioavailability . Computational studies suggest that CF₂H may mimic hydroxyl groups in hydrogen-bonding interactions, further optimizing target binding .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Answer : Catalyst screening (e.g., Sc(OTf)₃ vs. Brønsted acids) and solvent optimization (polar aprotic solvents like DMF improve solubility) are critical. Microwave-assisted synthesis reduces reaction time from hours to minutes, minimizing side reactions . For example, a one-pot procedure achieved 70% yield for analogous imidazo[1,2-a]pyridines .

Q. How can researchers address contradictory biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To resolve this:

  • Validate purity via orthogonal methods (HPLC, NMR).
  • Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Compare results with structurally related compounds (e.g., trifluoromethyl analogs showing consistent enzyme inhibition) .

Q. What computational tools predict the impact of the difluoromethyl group on protein-ligand docking?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) assess fluorine’s stereoelectronic effects. Databases like the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) provide benchmarks for fluorine-protein interactions, such as C-F⋯H-N hydrogen bonds .

Q. How to design structure-activity relationship (SAR) studies for the carboxylic acid and difluoromethyl moieties?

  • Answer :

  • Carboxylic Acid : Replace with esters or amides to evaluate hydrogen-bonding requirements.
  • Difluoromethyl : Compare with CH₃, CF₃, or Cl substituents to assess steric/electronic effects.
  • Biological assays (e.g., enzyme inhibition IC₅₀) for analogs reveal critical substituent contributions .

Q. What are the key considerations for stabilizing this compound during in vitro assays?

  • Answer : The carboxylic acid group may promote degradation under basic conditions. Stabilization strategies include:

  • Storing at -20°C in anhydrous DMSO.
  • Buffering solutions at pH 4–6 to prevent deprotonation.
  • Using protease inhibitors in cellular assays to mitigate enzymatic hydrolysis .

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